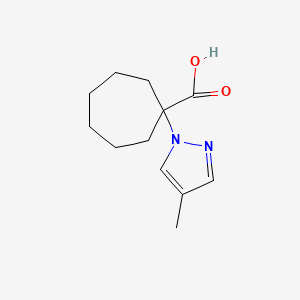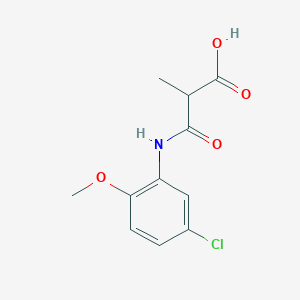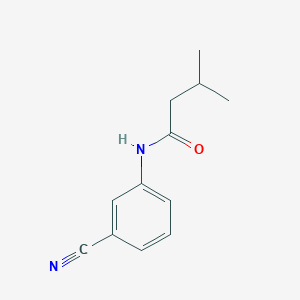
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. This compound has been developed as a potential treatment for various types of cancers, including melanoma and non-small cell lung cancer.
Mécanisme D'action
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide targets the protein kinase BRAF, which is mutated in approximately 50% of melanoma cases. The compound binds to the ATP-binding site of BRAF and inhibits its activity, thereby blocking the downstream signaling pathway that promotes cell proliferation and survival. This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of BRAF and minimal off-target effects. The compound has been found to induce G1 cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit the growth of melanoma tumors in xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BRAF, as well as its favorable pharmacokinetic properties. However, the compound has limitations, including its relatively short half-life and potential for drug resistance.
Orientations Futures
There are several future directions for research on 4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, there is a need for further studies to elucidate the mechanisms of drug resistance and develop strategies to overcome it. Finally, there is potential for the use of this compound in other types of cancers that harbor BRAF mutations.
Méthodes De Synthèse
The synthesis of 4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide involves several steps, including the reaction of 2,6-diaminopyrimidine with 4-fluoroaniline to form 4-amino-N-(4-fluorophenyl)-2,6-dimethylpyrimidine-5-carboxamide. This intermediate is then reacted with methyl iodide to form this compound. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide has been extensively studied in preclinical and clinical trials. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In a phase I clinical trial, this compound was well-tolerated and showed antitumor activity in patients with advanced solid tumors, including melanoma and non-small cell lung cancer.
Propriétés
IUPAC Name |
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c1-7-15-6-10(11(14)16-7)12(18)17-9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPBNRFWWVLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)


![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)


